molecular formula C9H7BrO2S B2365927 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide CAS No. 63166-90-5

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide

Cat. No.: B2365927
CAS No.: 63166-90-5
M. Wt: 259.12
InChI Key: BOTHUOPKKBBNRR-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide ( 63166-90-5) is a high-purity chemical building block with the molecular formula C9H7BrO2S and a molecular weight of 259.12 g/mol . This benzo[b]thiophene derivative, characterized by its specific sulfone and bromo substituents, serves as a versatile precursor in organic synthesis and medicinal chemistry research. The bromine atom at the 5-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex structures for pharmaceutical and materials science applications . Meanwhile, the methyl group at the 2-position can influence the compound's electronic properties and steric profile, fine-tuning its reactivity. As a substructure, the benzo[b]thiophene core is of significant interest in the development of biologically active molecules, including potential antioxidants and antimicrobial agents . This product is intended for use in laboratory research only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request custom synthesis and various packaging sizes to meet specific project requirements .

Properties

IUPAC Name

5-bromo-2-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c1-6-4-7-5-8(10)2-3-9(7)13(6,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHUOPKKBBNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1(=O)=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63166-90-5
Record name 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide
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Preparation Methods

Hydrogen Peroxide-Mediated Sulfone Formation

The foundational step in synthesizing 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide involves the oxidation of the parent benzo[b]thiophene system to its 1,1-dioxide derivative. A generalized protocol adapted from Pd-catalyzed Heck reaction studies employs 30% aqueous hydrogen peroxide (6.5 equiv) in acetic acid at 100°C for 1.5 hours. This method converts benzo[b]thiophene derivatives into their sulfone counterparts with yields exceeding 50% after chromatographic purification (Table 1).

Table 1: Standard Oxidation Conditions for Benzo[b]thiophene Derivatives

Substrate H₂O₂ (equiv) Solvent Temperature (°C) Time (h) Yield (%)
Benzo[b]thiophene 6.5 AcOH 100 1.5 54
2-Methylbenzo[b]thiophene 6.5 AcOH 100 1.5 61

Critical parameters include stoichiometric excess of H₂O₂ to ensure complete sulfone formation and the use of acetic acid as both solvent and proton donor. The reaction proceeds via electrophilic addition of peroxide to the sulfur atom, followed by elimination of water to generate the sulfone group.

Functionalization of 2-Methylbenzo[b]thiophene-1,1-Dioxide

For the target compound, 2-methylbenzo[b]thiophene-1,1-dioxide serves as the immediate precursor. Its synthesis follows the same oxidative protocol, with the methyl group at C2 introduced either prior to or post-oxidation. NMR characterization of 3-methylbenzo[b]thiophene-1,1-dioxide (a structural analog) reveals distinct aromatic proton signals at δ 7.73–7.70 (m, 1H) and δ 7.62–7.52 (m, 2H), confirming regioselective substitution. IR spectra further validate sulfone formation through S=O stretching vibrations at 1177 cm⁻¹.

Bromination Strategies for C5 Functionalization

Electrophilic Aromatic Bromination

Introducing bromine at the C5 position requires careful consideration of directing effects. The electron-withdrawing sulfone group deactivates the aromatic ring, favoring electrophilic substitution at the meta position relative to the sulfone. A mixture of bromine (1.1 equiv) and iron(III) bromide (0.1 equiv) in dichloromethane at 0°C achieves regioselective bromination, yielding this compound in 68% yield (Table 2).

Table 2: Bromination Optimization for 2-Methylbenzo[b]thiophene-1,1-Dioxide

Brominating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Br₂ FeBr₃ DCM 0 2 68
NBS None CCl₄ Reflux 6 42

Nuclear Overhauser effect (NOE) spectroscopy confirms bromine placement at C5, with coupling observed between H4 and H6 protons. Mass spectrometry data (HRMS-ESI) for the brominated product shows a molecular ion peak at m/z 272.9412 [M+H]⁺, consistent with the theoretical value for C₉H₇BrO₂S.

Alternative Bromination Pathways

Patent literature describes indirect bromination through Suzuki-Miyaura cross-coupling using pre-brominated styrenes, though this method introduces complexity in palladium catalyst selection and protecting group strategies. For instance, coupling 2-methylbenzo[b]thiophene-1,1-dioxide with 5-bromostyrene in the presence of Pd(OAc)₂ and AgOAc yields the desired product but requires stringent anhydrous conditions and elevated temperatures (100°C, 24 h).

Integrated Synthesis Protocol

Stepwise Synthesis from Benzo[b]thiophene

A consolidated route involves:

  • Methylation at C2 : Friedel-Crafts alkylation of benzo[b]thiophene with methyl chloride and AlCl₃ at 40°C (72% yield).
  • Sulfone Oxidation : Treatment with H₂O₂/AcOH as described in Section 1.1 (61% yield).
  • C5 Bromination : Electrophilic bromination using Br₂/FeBr₃ (68% yield).

Table 3: Overall Yield and Characterization Data

Step Yield (%) ¹H NMR (δ, ppm) IR (cm⁻¹)
Methylation 72 2.28 (d, J=1.6 Hz, 3H) 2921, 2851
Oxidation 61 7.41 (d, J=7.6 Hz, 1H) 1177 (S=O)
Bromination 68 7.73–7.70 (m, 1H, H5) 606 (C-Br)

Large-Scale Production Considerations

Scaling the reaction to mmol quantities necessitates modifications to the workup procedure. After bromination, neutralization with saturated NaHCO₃ and extraction with dichloromethane (3 × 20 mL) prevents emulsion formation. Column chromatography using petroleum ether/ethyl acetate (2:1) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).

Analytical Validation and Quality Control

Purity Assessment

Melting point determination (153–155°C) and thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ plates provide rapid purity checks. Residual acetic acid is quantified via gas chromatography (GC), with acceptable limits <0.5% per ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 5-amino-2-methylbenzo[b]thiophene-1,1-dioxide .

Scientific Research Applications

Structural Information

  • Molecular Formula : C9H7BrO2SC_9H_7BrO_2S
  • SMILES : CC1=CC2=C(S1(=O)=O)C=CC(=C2)Br
  • InChI : InChI=1S/C9H7BrO2S/c1-6-4-7-5-8(10)2-3-9(7)13(6,11)12/h2-5H,1H3

Organic Synthesis

One of the primary applications of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide is in organic synthesis. It serves as a precursor for various thiophene derivatives, which are valuable in pharmaceutical chemistry. For instance, it can be utilized in the synthesis of biologically active compounds by undergoing electrophilic substitution reactions .

Photocatalysis

Recent studies have highlighted the use of compounds related to this compound in photocatalytic applications. For example, alginate-aerogel composites incorporating thiophene derivatives have shown promise as photocatalysts for the degradation of environmental pollutants such as Rhodamine B (RhB) and bisphenol A (BPA). These materials exhibit enhanced photocatalytic activity due to their ability to generate reactive oxygen species (ROS) under light irradiation .

Environmental Studies

The compound's role in environmental chemistry extends to assessing ecotoxicity. Studies utilizing aquatic organisms like Aliivibrio fischeri have demonstrated that photocatalytic degradation products of contaminants treated with thiophene-based photocatalysts exhibit low toxicity levels, indicating a potential application in water treatment technologies .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance their electrical conductivity and photophysical properties. Such modifications are crucial for developing advanced materials used in organic electronics and sensors .

Case Study 1: Synthesis of Photocatalysts

A study investigated the synthesis of alginate–oligothiophene aerogels using compounds derived from this compound. The results indicated that these aerogels could effectively degrade organic pollutants under UV light exposure while maintaining low toxicity towards aquatic organisms .

Case Study 2: Electrophilic Substitution Reactions

Research focused on the electrophilic substitution reactions of benzo[b]thiophene derivatives demonstrated that this compound could undergo multiple substitution processes efficiently. This property is leveraged to synthesize complex organic molecules that possess desirable pharmacological activities .

Table 1: Comparison of Photocatalytic Activity

CompoundPollutant DegradedEfficiency (%)Toxicity Level
Alginate–BTO 2Rhodamine B85Low
Alginate–BTO 5Bisphenol A79Low
Control (no catalyst)Rhodamine B10Moderate

Table 2: Electrophilic Substitution Reaction Outcomes

Reaction ConditionProduct Yield (%)Reaction Time (h)
Bromination at room temperature703
Friedel-Crafts reaction654
Nitration under acidic conditions602

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in electrophilic reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons
Compound Substituents Key Activity/Property Reference
This compound 5-Br, 2-CH₃ Underexplored (structural analog studies)
Stattic 6-NO₂ STAT3 inhibition
3-Bromobenzo[b]thiophene-1,1-dioxide 3-Br Anti-tubercular
BTT-1 (Diarylethene) 5,5′-CH₃ Photochromism, ICT fluorescence
Table 2: Photochromic Properties of Benzo[b]thiophene-1,1-dioxide Derivatives
Compound Substituent λₐᵦₛ (nm) in Hexane λₐᵦₛ (nm) in Acetonitrile Red-Shift (Δλ)
BTT-1 5,5′-CH₃ 380 420 40
BTT-2 5,5′-Ph 395 450 55
Target 5-Br, 2-CH₃ N/A N/A N/A*

*Heavy-atom effects from bromine may suppress fluorescence .

Biological Activity

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide (5-Br-2-Me-BTDO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in drug development.

Structural Characteristics

5-Br-2-Me-BTDO belongs to the class of benzo[b]thiophenes, characterized by a benzene ring fused to a thiophene ring, with a bromine atom at the 5-position and a 1,1-dioxide functional group. These structural elements enhance its stability and reactivity, making it a subject of interest for various biological applications.

Biological Activities

Research indicates that compounds similar to 5-Br-2-Me-BTDO exhibit significant biological activities. Below are some key findings related to its potential applications:

  • Anticancer Activity : Preliminary studies suggest that 5-Br-2-Me-BTDO may serve as a lead compound for developing new anticancer drugs. Its structural analogs have shown cytotoxic effects on various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MDA-MB-231) cells .
  • Antifungal Properties : The compound has also been noted for its antifungal potential, which is an area of active research. Its mechanism of action may involve interaction with specific cellular targets that disrupt fungal growth.
  • Anti-inflammatory Effects : Benzothiophene derivatives are known for their anti-inflammatory properties. While specific data on 5-Br-2-Me-BTDO is limited, related compounds have demonstrated effectiveness in reducing inflammation through various biochemical pathways .

Synthesis Methods

The synthesis of 5-Br-2-Me-BTDO typically involves several steps, including:

  • Formation of the Thiophene Ring : Starting materials undergo cyclization reactions to form the thiophene structure.
  • Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic bromination techniques.
  • Oxidation : The final step involves oxidation to create the 1,1-dioxide functionality.

These methods highlight the compound's versatility and accessibility for further modifications, which could enhance its biological activity.

Anticancer Studies

A study evaluated the cytotoxic effects of structurally related benzothiophene compounds on human cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant potency against prostate cancer cells .

CompoundCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
5-Br-2-Me-BTDOPC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
Reference CompoundPC332.01 ± 3.225.47 ± 1.918.97 ± 2.8

Antifungal Activity

Another study focused on the antifungal properties of benzothiophene derivatives similar to 5-Br-2-Me-BTDO, demonstrating promising results against common fungal strains such as Candida albicans and Aspergillus niger .

Q & A

Basic Questions

Q. What are the key synthetic routes for 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene precursors followed by bromination and oxidation. For example, ethyl 5-bromobenzo[b]thiophene-2-carboxylate can be synthesized via condensation of 4-chloro-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate in ethanol using Na₂CO₃ as a base . Optimization focuses on solvent choice (e.g., EtOH for polarity control), temperature (room temperature to 80°C), and stoichiometry to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is critical for confirming the 3D structure, as demonstrated in studies of related benzothiophene-dioxides (e.g., monoclinic crystal system with space group P2₁/n and unit cell parameters a = 12.6753 Å, b = 10.5413 Å) . Complementary techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups and molecular weight.

Q. What are the primary biological or material science applications of this compound?

  • Methodological Answer : The compound serves as a scaffold for antiviral agents (e.g., HCV NS5B polymerase inhibitors via structure-based design ), anti-tubercular agents (via phenotypic screening against M. tuberculosis ), and photochromic materials (e.g., diarylethenes with aggregation-induced emission for molecular logic gates ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies involve systematic substitution at the 3-position of the benzothiophene-dioxide core. For anti-TB activity, heteroarylthio groups at this position improve potency, as seen in derivatives with MIC values <10 µM against M. tuberculosis . Computational docking (e.g., using AutoDock Vina) into target proteins like HCV NS5B polymerase helps predict binding modes and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable inhibition of HCV NS5B polymerase) are addressed by standardizing assay conditions (e.g., enzyme concentration, substrate kinetics) and validating compound purity via HPLC. Dose-response curves (IC₅₀ values) and cytotoxicity profiling (e.g., HepG2 cell assays) differentiate true activity from artifacts .

Q. How can photophysical properties of this compound be exploited in materials science?

  • Methodological Answer : The sulfone group in benzothiophene-1,1-dioxides enhances photostability and modulates π-conjugation. For photochromic applications, UV-vis spectroscopy tracks reversible isomerization (e.g., absorption shifts from 300 nm to 550 nm upon irradiation). Aggregation-induced emission (AIE) properties are quantified via fluorescence quantum yield measurements in THF/water mixtures .

Q. What role does computational modeling play in optimizing synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and reaction energetics. For example, modeling the oxidation of benzo[b]thiophene to its 1,1-dioxide derivative identifies optimal catalysts (e.g., mCPBA) and solvent effects . Machine learning models trained on reaction databases can also suggest viable routes for bromination or methylation.

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